N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an anthracene moiety and a chlorophenyl group, which contribute to its unique chemical properties. It is primarily used in scientific research due to its interesting photophysical and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-(4-chlorophenyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce anthracene-9-methanol derivatives.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMOPHENYL)ACETOHYDRAZIDE
- N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE
- N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-ETHOXYPHENYL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Properties
Molecular Formula |
C23H17ClN2O |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H17ClN2O/c24-19-11-9-16(10-12-19)13-23(27)26-25-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15H,13H2,(H,26,27)/b25-15+ |
InChI Key |
GJHAWJHMFKMIQJ-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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